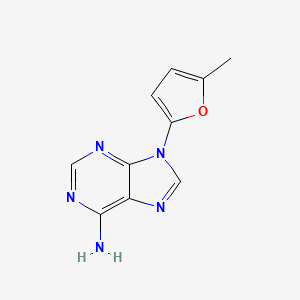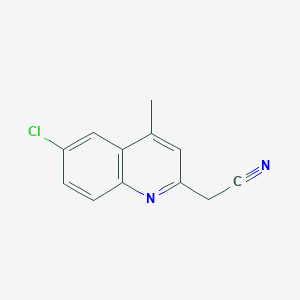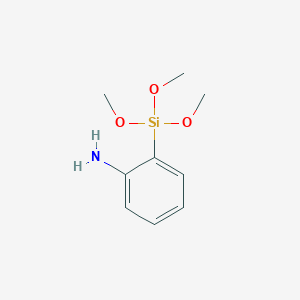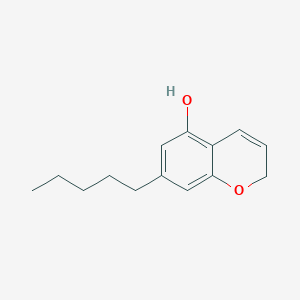
5-(Tetrahydro-thiopyran-4-YL)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Tetrahydro-thiopyran-4-YL)-1H-Indol ist eine chemische Verbindung, die einen Tetrahydrothiopyranring aufweist, der an eine Indolstruktur gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(Tetrahydro-thiopyran-4-YL)-1H-Indol beinhaltet typischerweise die Reaktion von Tetrahydrothiopyran mit einem Indolderivat unter spezifischen Bedingungen. Die Reaktion kann die Verwendung von Katalysatoren und Lösungsmitteln erfordern, um die Bildung des gewünschten Produkts zu ermöglichen. Detaillierte Synthesewege und Reaktionsbedingungen können variieren, aber gängige Verfahren umfassen:
Katalytische Hydrierung: Verwendung von Wasserstoffgas und einem Metallkatalysator zur Reduktion der Vorläuferverbindungen.
Cyclisierungsreaktionen: Bildung des Tetrahydrothiopyranrings durch intramolekulare Cyclisierung.
Industrielle Produktionsverfahren
Die industrielle Produktion von 5-(Tetrahydro-thiopyran-4-YL)-1H-Indol kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungsverfahren zur Isolierung der Verbindung umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(Tetrahydro-thiopyran-4-YL)-1H-Indol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.
Substitution: Der Indolring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Wasserstoffperoxid oder m-Chlorperbenzoesäure für Oxidationsreaktionen.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid für Reduktionsreaktionen.
Katalysatoren: Metallkatalysatoren wie Palladium oder Platin für Hydrierungsreaktionen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone ergeben, während die Reduktion verschiedene reduzierte Formen der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
5-(Tetrahydro-thiopyran-4-YL)-1H-Indol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit biologischen Zielstrukturen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-(Tetrahydro-thiopyran-4-YL)-1H-Indol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen und beteiligten Wege aufzuklären.
Wirkmechanismus
The mechanism of action of 5-(Tetrahydro-thiopyran-4-YL)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(Tetrahydro-thiopyran-4-YL)-1H-Indazol: Eine eng verwandte Verbindung mit ähnlichen Strukturmerkmalen.
5-(Tetrahydro-thiopyran-4-YL)-1H-Indolin: Eine weitere verwandte Verbindung mit geringfügigen Strukturvariationen.
Einzigartigkeit
5-(Tetrahydro-thiopyran-4-YL)-1H-Indol ist einzigartig aufgrund seiner spezifischen Kombination aus Tetrahydrothiopyranring und Indolstruktur, die ihm einzigartige chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
CAS-Nummer |
885273-39-2 |
|---|---|
Molekularformel |
C13H15NS |
Molekulargewicht |
217.33 g/mol |
IUPAC-Name |
5-(thian-4-yl)-1H-indole |
InChI |
InChI=1S/C13H15NS/c1-2-13-12(3-6-14-13)9-11(1)10-4-7-15-8-5-10/h1-3,6,9-10,14H,4-5,7-8H2 |
InChI-Schlüssel |
KXRMDCMGCHDURS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCC1C2=CC3=C(C=C2)NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one](/img/structure/B11888914.png)
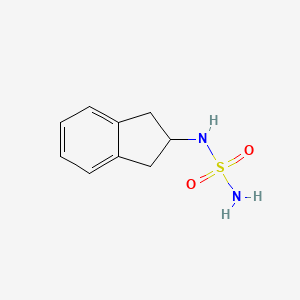
![5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11888922.png)

